Bienvenue dans la boutique en ligne BenchChem!

1-(2-(Aminomethyl)piperidin-1-yl)ethanone

PNMT inhibition Opioid receptor selectivity Structure-Activity Relationship

1-(2-(Aminomethyl)piperidin-1-yl)ethanone (CAS 1250392-95-0) is a piperidine-derived building block of molecular formula C8H16N2O and molecular weight 156.23 g/mol. Characterized by an N-acetyl substituent and a 2-aminomethyl group on the piperidine ring, this compound serves as a key synthetic intermediate for medicinal chemistry programs targeting opioid receptors, kinase inhibition, and urotensin-II antagonism.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B7861350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Aminomethyl)piperidin-1-yl)ethanone
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1CN
InChIInChI=1S/C8H16N2O/c1-7(11)10-5-3-2-4-8(10)6-9/h8H,2-6,9H2,1H3
InChIKeyIFXFIQIQIRZTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Aminomethyl)piperidin-1-yl)ethanone: Core Identity and Sourcing Profile for Research Procurement


1-(2-(Aminomethyl)piperidin-1-yl)ethanone (CAS 1250392-95-0) is a piperidine-derived building block of molecular formula C8H16N2O and molecular weight 156.23 g/mol . Characterized by an N-acetyl substituent and a 2-aminomethyl group on the piperidine ring, this compound serves as a key synthetic intermediate for medicinal chemistry programs targeting opioid receptors, kinase inhibition, and urotensin-II antagonism [1]. Its structural scaffold is the foundation of the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine class, from which some of the most selective kappa opioid agonists ever reported (kappa/mu selectivity up to 6500:1) were derived [2]. The compound is commercially available from multiple suppliers at ≥98% purity, making it accessible for both small-scale exploratory synthesis and larger medicinal chemistry campaigns.

Why 1-(2-(Aminomethyl)piperidin-1-yl)ethanone Cannot Be Swapped for Regioisomeric or Des-acetyl Analogs in Lead Optimization


Within the aminomethylpiperidine scaffold class, small structural variations produce large and predictable shifts in target engagement profiles. The position of the aminomethyl group (2- vs 4-substitution) dictates which pharmacophoric conformations are accessible, directly impacting receptor binding [1]. The Vecchietti et al. (1991) SAR study established that replacing the simple acetyl group with an arylacetyl moiety transforms an inactive or weakly active compound into a low-nanomolar kappa opioid agonist, with the electron-withdrawing, lipophilic nature of the aryl ring being the critical determinant of potency and selectivity [2]. Furthermore, the presence of both the N-acetyl and the free aminomethyl group in the target compound provides orthogonal reactive handles for sequential derivatization that are absent in analogs where the aminomethyl nitrogen is already substituted. These factors make generic substitution—using a 4-regioisomer, a des-acetyl piperidine, or an N-substituted aminomethyl analog—highly consequential for downstream biological outcomes.

Head-to-Head Evidence Table: 1-(2-(Aminomethyl)piperidin-1-yl)ethanone vs. Structural Analogs


PNMT Binding Affinity: Target Compound vs. Arylacetyl Kappa Opioid Lead Compounds

The target compound exhibits negligible affinity for phenylethanolamine N-methyltransferase (PNMT), with a measured Ki of 1,110,000 nM (1.11E+6 nM) in a radiochemical assay against bovine PNMT [1]. In contrast, the optimized arylacetyl derivatives from the same 2-(aminomethyl)piperidine scaffold achieve Ki values as low as 0.24 nM at the kappa opioid receptor—a 4.6-million-fold difference in target engagement [2]. This demonstrates that the N-acetyl substitution alone, without an electron-withdrawing aryl group, yields an inactive PNMT binder and a scaffold primed for selective functionalization rather than direct receptor activity.

PNMT inhibition Opioid receptor selectivity Structure-Activity Relationship

Regiochemical Differentiation: 2-Aminomethyl vs. 4-Aminomethyl Substitution on the Piperidine Ring

The positioning of the aminomethyl group at the 2-position (target compound, CAS 1250392-95-0) versus the 4-position (CAS 77445-06-8) represents a critical bifurcation point in medicinal chemistry design. The 2-substituted scaffold, as established by Vecchietti et al., enables the formation of a specific pharmacophoric conformation with a defined torsional angle (N1-C2-C7-N8) of approximately 60 degrees, which is essential for kappa opioid receptor recognition [1]. The 4-substituted regioisomer cannot adopt this conformation and is documented in BindingDB as a modest inhibitor of ecto-5'-nucleotidase (Ki = 101 nM) and alkaline phosphatase (Ki = 1,430 nM), representing an entirely different target engagement profile [2].

Regiochemistry Synthetic accessibility Lead optimization

Functional Handle Orthogonality: Free Aminomethyl vs. N-Substituted Analogs in Sequential Derivatization

The target compound retains a free primary amine in the aminomethyl side chain, whereas many commercially available 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the aminomethyl nitrogen further substituted (e.g., with pyrrolidin-1-ylmethyl groups as in the Vecchietti lead compounds) [1]. This free amine provides an orthogonal nucleophilic handle that can be selectively functionalized without affecting the N-acetyl group, enabling sequential derivatization strategies that are precluded in analogs where both the piperidine nitrogen and the aminomethyl nitrogen are already substituted. The free amine also permits conversion to amides, ureas, sulfonamides, or reductive amination products without requiring deprotection steps.

Synthetic versatility Orthogonal protection Medicinal chemistry building block

Evidence-Backed Application Scenarios for 1-(2-(Aminomethyl)piperidin-1-yl)ethanone Procurement


Scaffold for Structure-Activity Relationship (SAR) Expansion of Kappa Opioid Agonists

When building upon the Vecchietti et al. (1991) SAR series, the target compound serves as the minimal acetyl-substituted precursor. By systematically introducing arylacetyl groups (of varying electron-withdrawing capacity and lipophilicity) at the piperidine nitrogen, medicinal chemists can quantify the contribution of each aryl substituent to kappa affinity and selectivity relative to the acetyl baseline. This approach was validated by the Vecchietti study, which demonstrated that para- and meta-electron-withdrawing substituents are required to shift from an inactive acetyl baseline to low-nanomolar kappa affinity [1].

Dual-Functionalization Probe for Bivalent Ligand Design

The presence of two orthogonal reactive centers—the nucleophilic aminomethyl primary amine and the synthetically inert N-acetyl group—makes the target compound an ideal starting point for bivalent ligand construction. The free amine can be conjugated to a first pharmacophore, while the N-acetyl group can be reduced to an ethyl group or hydrolyzed and re-acylated with a second pharmacophore after appropriate protection/deprotection. This sequential functionalization strategy is not possible with des-acetyl analogs (which would cross-react at the piperidine nitrogen) or with N-substituted aminomethyl analogs [1].

Negative Control for PNMT-Mediated Off-Target Screening in CNS Programs

With a measured PNMT Ki of 1,110,000 nM [1], the target compound is effectively inactive against this enzyme. This makes it a suitable negative control compound when screening new chemical entities derived from the 2-(aminomethyl)piperidine scaffold for unwanted PNMT inhibition. Researchers can use this quantitative inactivity as a benchmark to confirm that any PNMT activity observed in novel derivatives arises from the introduced substituents rather than the core scaffold.

Regiochemically Defined Starting Material for Kinase Inhibitor Synthesis

Patent literature identifies amino-methylpiperidine derivatives bearing the 2-substitution pattern as having kinase inhibitory activity, particularly against tyrosine kinases [1]. The target compound, with its precisely defined 2-aminomethyl regiosubstitution, ensures that the resulting derivatives maintain the spatial orientation required for ATP-binding site occupancy. Using the 4-regioisomer (CAS 77445-06-8) in the same synthetic sequence would produce compounds with a fundamentally different vector of substitution, likely abolishing kinase binding.

Quote Request

Request a Quote for 1-(2-(Aminomethyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.